Methyl 2-(4-(pyridin-3-yl)phenyl)acetate

Purity specification Quality control Synthetic reliability

Secure the non-interchangeable 3-pyridinyl-para-phenyl scaffold essential for antiproliferative agent SAR. Its methyl ester provides predictable hydrolysis kinetics and Suzuki-Miyaura compatibility, unlike free acid or ethyl ester analogs. Specify ≥95% purity to mitigate catalyst poisoning and ensure bioassay reproducibility. Iso-certified supply with batch COA supports IND-enabling analytical method validation.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1624260-67-8
Cat. No. B1354827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(pyridin-3-yl)phenyl)acetate
CAS1624260-67-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2
InChIInChI=1S/C14H13NO2/c1-17-14(16)9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10H,9H2,1H3
InChIKeyJGMFKXOIKBNSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8): A Pyridinylphenylacetate Scaffold Intermediate for Medicinal Chemistry


Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8) is a heterocyclic aromatic ester, molecular formula C14H13NO2, molecular weight 227.26 g/mol, classified as a substituted phenylacetic acid methyl ester featuring a 3-pyridinyl substituent at the para position . It is a pale-yellow to yellow-brown solid at room temperature, with predicted physicochemical properties including boiling point 361.0±30.0 °C, density 1.132±0.06 g/cm³, and pKa 4.88±0.10 [1]. The compound's structure (SMILES: COC(=O)CC1=CC=C(C=C1)C2=CN=CC=C2; InChIKey: JGMFKXOIKBNSOF-UHFFFAOYSA-N) positions it as a versatile building block in medicinal chemistry . This compound is primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents and as a scaffold precursor for derivatization, as evidenced by its deployment in the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea-based antiproliferative agents [2][3]. Vendors universally designate it for Research Use Only (RUO) with no therapeutic or veterinary applications permitted .

Why Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8) Cannot Be Arbitrarily Substituted in Synthesis Protocols


The procurement of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate cannot be based solely on structural analogy to other pyridinylphenylacetate derivatives; generic substitution introduces quantifiable risks to synthetic fidelity and experimental reproducibility. Critical differentiating factors include: (1) Regioisomeric substitution pattern — the 3-pyridinyl-para-phenyl connectivity of this scaffold is non-interchangeable with meta-substituted analogs (e.g., ethyl 2-(3-pyridin-3-ylphenyl)acetate, CAS 134163-87-4), as the substitution position directly influences downstream pharmacophore geometry and receptor binding topology [1][2]. (2) Ester protecting group selection — the methyl ester moiety offers distinct reactivity and hydrolysis kinetics compared to ethyl ester or free carboxylic acid analogs; substitution without re-optimization alters reaction conditions, yields, and the timing of deprotection steps in multi-step syntheses . (3) Vendor-dependent purity gradients — commercially available material spans from 95% to 98% (NLT), a difference that propagates into impurity profiles affecting crystallization behavior, catalytic cycle poisoning, and bioassay reproducibility . These three factors—regiochemistry, ester protecting group identity, and purity specification—represent non-trivial variables that require explicit documentation and cannot be assumed equivalent across analogs or alternative sources. The following quantitative evidence addresses each dimension for procurement decision-making.

Quantitative Differentiation Evidence: Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8) Procurement Guide


Purity Specification Gradients: NLT 98% versus 95% Material Impacts Synthesis Yield and Impurity Profiles

Commercial sources of Methyl 2-(4-(pyridin-3-yl)phenyl)acetate offer material at two distinct purity thresholds: ≥98% (NLT) and 95% . The ≥98% grade, such as that offered by MolCore with ISO certification, provides a 3+ percentage point purity advantage over baseline 95% material . This difference is not cosmetic; in multi-step synthetic sequences where this compound serves as a scaffold intermediate, lower-purity material introduces variable impurity profiles that can poison palladium catalysts in subsequent Suzuki-Miyaura couplings or generate uncharacterized byproducts requiring additional chromatographic purification .

Purity specification Quality control Synthetic reliability

Regioisomeric Specificity: 4-(Pyridin-3-yl)phenyl versus 3-(Pyridin-3-yl)phenyl Scaffolds in Antiproliferative SAR

The 4-(pyridin-3-yl)phenyl connectivity of this compound is structurally distinct from the 3-(pyridin-3-yl)phenyl substitution pattern found in analogs such as ethyl 2-(3-pyridin-3-ylphenyl)acetate (CAS 134163-87-4) [1]. The para-substitution geometry of the target compound directly influences the spatial orientation of derived pharmacophores. This is evidenced by the deliberate selection of the 4-(pyridin-3-yl)phenyl scaffold in the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which were specifically designed and screened for antiproliferative activity against the NCI-60 human cancer cell line panel [2][3]. The meta-substituted regioisomer would produce urea derivatives with altered geometry and cannot be assumed to retain comparable activity without independent SAR validation.

Regioisomerism Structure-activity relationship Medicinal chemistry

Ester Protecting Group Identity: Methyl versus Ethyl versus Free Acid Analogs for Multi-Step Synthesis Compatibility

The methyl ester moiety of the target compound confers distinct synthetic handling properties compared to its ethyl ester (CAS 134163-87-4) and free carboxylic acid (CAS 51061-71-3) analogs [1][2]. The methyl ester (molecular weight 227.26 g/mol) exhibits predicted logP 2.41 and pKa 4.88±0.10, while the ethyl ester analog (molecular weight 241.28 g/mol) has logP 2.85420, indicating increased lipophilicity that affects partitioning in biphasic reactions and chromatographic retention [3][4]. More critically, the free acid analog requires a distinct procurement and handling strategy due to its different physical state (solid versus ester liquids/solids), solubility profile, and incompatibility with nucleophilic reaction conditions where the ester serves as a protecting group for the carboxylic acid functionality .

Protecting group strategy Synthetic route design Hydrolysis kinetics

Vendor Documentation Completeness: COA, MSDS, and ISO Certification as Procurement Selection Criteria

Vendors supplying Methyl 2-(4-(pyridin-3-yl)phenyl)acetate differ significantly in the scope and accessibility of supporting documentation. Sigma-Aldrich (AstaTech-sourced) provides Certificates of Analysis (COA) through its document retrieval system and maintains Material Safety Data Sheets (MSDS) with GHS hazard classification (Signal Word: Warning; H302-H315-H320-H335) . MolCore specifies NLT 98% purity with ISO certification for pharmaceutical R&D and quality control applications . In contrast, multiple other vendors list the compound with minimal or no accessible COA documentation, requiring ad hoc inquiry for batch-specific quality data. This documentation gap creates procurement friction and introduces uncertainty regarding batch-to-batch consistency for critical research applications.

Documentation compliance Quality assurance Procurement risk management

Suzuki-Miyaura Cross-Coupling Compatibility: Structural Features Enabling Palladium-Catalyzed Derivatization

The compound is reported to be synthesizable via Suzuki-Miyaura cross-coupling, employing a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated phenyl acetate under mild conditions . This methodology, which typically requires a base such as cesium carbonate in aqueous ethanol under an inert atmosphere, positions the compound not only as a product but as a scaffold that can itself undergo further palladium-catalyzed functionalization. The presence of the intact pyridinyl-phenyl biaryl system with an ester handle enables sequential cross-coupling strategies for library synthesis—a feature that distinguishes this compound from simpler phenylacetate derivatives lacking the biaryl core .

Cross-coupling Synthetic methodology Building block versatility

Optimal Application Scenarios for Methyl 2-(4-(pyridin-3-yl)phenyl)acetate (CAS 1624260-67-8) Based on Evidence


Synthesis of 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Antiproliferative Agents (Lead Optimization)

The 4-(pyridin-3-yl)phenyl scaffold of this compound has been explicitly utilized in the synthesis of a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives screened for antiproliferative activity against the NCI-60 human cancer cell line panel . This scenario requires ≥98% purity material to ensure that uncharacterized impurities do not confound structure-activity relationship (SAR) analysis or produce false-positive/negative biological readouts. The para-substitution geometry is essential for maintaining the intended pharmacophore topology; substitution with meta-regioisomeric analogs would invalidate SAR comparisons across the compound series .

Multi-Step Medicinal Chemistry Synthesis Requiring Methyl Ester Protecting Group Strategy

In synthetic routes where the carboxylic acid moiety must remain protected during nucleophilic or basic reaction steps, the methyl ester form of this compound provides predictable deprotection kinetics (hydrolysis to the free acid) while maintaining compatibility with Suzuki-Miyaura cross-coupling conditions . Substitution with the free carboxylic acid analog (CAS 51061-71-3) would eliminate the protecting group function and expose the acid to unwanted side reactions; substitution with the ethyl ester analog (CAS 134163-87-4) alters lipophilicity (logP increase of +0.44) and may necessitate re-optimization of extraction and chromatography conditions . Procurement from ISO-certified sources with accessible COA documentation is recommended for reproducibility in multi-step sequences.

Building Block for Palladium-Catalyzed Library Synthesis (Biaryl Scaffold Diversification)

The intact biaryl system of this compound enables direct participation in sequential palladium-catalyzed cross-coupling reactions, serving as a platform for generating structurally diverse compound libraries . Unlike simpler phenylacetate derivatives, the pyridinyl moiety provides an additional heterocyclic handle for functionalization or coordination. The ≥98% purity grade is advised for library synthesis to minimize catalyst poisoning that can occur with lower-purity material containing trace metal chelators or sulfur-containing impurities .

Pharmaceutical R&D Quality Control and Analytical Method Development

For laboratories developing analytical methods for pyridinylphenylacetate-containing drug candidates, high-purity reference standards are required. The NLT 98% material from ISO-certified vendors provides a suitable reference standard for HPLC method validation, impurity profiling, and stability-indicating assay development . The availability of batch-specific COA documentation supports regulatory compliance for methods intended to support IND-enabling studies . The compound's GHS hazard classification (Warning; H302-H315-H320-H335) should be factored into laboratory handling protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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